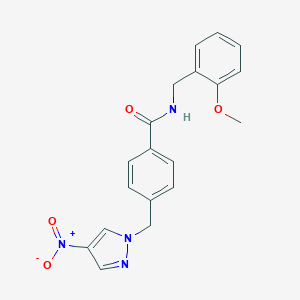
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide, also known as CP-544326, is a novel drug candidate that has been extensively studied for its potential use in the treatment of various diseases. This compound is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various cellular processes.
作用機序
The mechanism of action of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves the selective inhibition of PDE4, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide increases the levels of cAMP and cGMP, which are important second messengers in various cellular processes. The increased levels of cAMP and cGMP have been shown to reduce inflammation, improve lung function, and enhance mood and cognition.
Biochemical and Physiological Effects:
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. In animal models, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in the lungs and colon. This reduction in inflammation has been associated with improved lung function and reduced symptoms of inflammatory bowel disease. In addition, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has also been shown to enhance mood and cognition by increasing the levels of cAMP and cGMP in the brain.
実験室実験の利点と制限
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of PDE4, which makes it a useful tool for studying the role of PDE4 in various cellular processes. In addition, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide also has some limitations for lab experiments. It is a relatively new drug candidate, and more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide. One area of research is the development of new analogs of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide that have improved potency and selectivity for PDE4. Another area of research is the investigation of the potential use of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide in the treatment of other diseases, such as multiple sclerosis and Parkinson's disease. Finally, more research is needed to fully understand the long-term safety and efficacy of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide in humans.
合成法
The synthesis of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene with ethyl chloroformate to form the corresponding carbamate. This intermediate is then reacted with 4-chloropyrazole-3-carboxylic acid to form the final product 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide. The synthesis of 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been optimized to produce high yields and purity, making it suitable for further research and development.
科学的研究の応用
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases such as inflammatory bowel disease, chronic obstructive pulmonary disease, asthma, and rheumatoid arthritis. The selective inhibition of PDE4 by 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been shown to reduce inflammation and improve lung function in animal models of these diseases. In addition, 4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
製品名 |
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethyl-1H-pyrazole-3-carboxamide |
|---|---|
分子式 |
C15H16ClN3O |
分子量 |
289.76 g/mol |
IUPAC名 |
4-chloro-N-(2,3-dihydro-1H-inden-5-yl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16ClN3O/c1-2-19-9-13(16)14(18-19)15(20)17-12-7-6-10-4-3-5-11(10)8-12/h6-9H,2-5H2,1H3,(H,17,20) |
InChIキー |
GGKSTLLQLWMJND-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)Cl |
正規SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC3=C(CCC3)C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)

![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)

![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)
![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)

